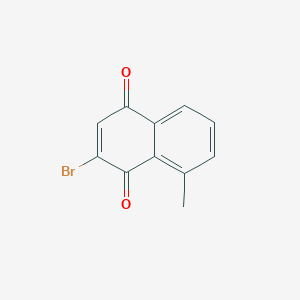
(1-Benzyl-3-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl-1-phenylpentan-2-yl)aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a phenyl group and a methyl-substituted pentyl chain attached to the nitrogen atom of the aniline. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(4-Methyl-1-phenylpentan-2-yl)aniline involves the nucleophilic substitution of a halogenated precursor with aniline. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Reductive Amination: Another method involves the reductive amination of a ketone precursor with aniline in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods: Industrial production of N-(4-Methyl-1-phenylpentan-2-yl)aniline often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as palladium or platinum on carbon supports can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methyl-1-phenylpentan-2-yl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild bases like sodium fluoride.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with metal catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, and alkyl halides.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and alkylated aniline derivatives.
Scientific Research Applications
Chemistry: N-(4-Methyl-1-phenylpentan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1-phenylpentan-2-yl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
N-Phenyl-1-pentanamine: Similar structure but lacks the methyl substitution on the pentyl chain.
N-(4-Methylphenyl)-1-pentanamine: Similar structure but with a methyl group on the phenyl ring instead of the pentyl chain.
N-(4-Methyl-1-phenylbutan-2-yl)aniline: Similar structure but with a shorter butyl chain instead of the pentyl chain.
Uniqueness: N-(4-Methyl-1-phenylpentan-2-yl)aniline is unique due to the specific positioning of the methyl group on the pentyl chain, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to its similar compounds.
Properties
Molecular Formula |
C18H23N |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
N-(4-methyl-1-phenylpentan-2-yl)aniline |
InChI |
InChI=1S/C18H23N/c1-15(2)13-18(14-16-9-5-3-6-10-16)19-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3 |
InChI Key |
IWKQCNPHNGSIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)


![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)

![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)





![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
